Acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester
Description
Chemical Structure: The compound features a quinoxaline core substituted with a 3-oxo group and an ethyl ester at the 2-position. Its IUPAC name is ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-ylidene)acetate (CAS No. 30681-63-1) . Synthesis: Prepared via hydrogenation of ethyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate using Pd/C catalyst in ethanol, followed by recrystallization to yield yellow crystals . Key Properties: The crystal structure reveals N–H and C–H hydrogen bonding, influencing its solid-state packing .
Propriétés
Formule moléculaire |
C12H12N2O3 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
ethyl (2E)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-11(15)7-10-12(16)14-9-6-4-3-5-8(9)13-10/h3-7,13H,2H2,1H3,(H,14,16)/b10-7+ |
Clé InChI |
SARMCVBXQHWZQN-JXMROGBWSA-N |
SMILES isomérique |
CCOC(=O)/C=C/1\C(=O)NC2=CC=CC=C2N1 |
SMILES canonique |
CCOC(=O)C=C1C(=O)NC2=CC=CC=C2N1 |
Origine du produit |
United States |
Méthodes De Préparation
Synthesis of 2,3-Dihydroxyquinoxaline via Cyclocondensation
The first step in the preparation involves the formation of 2,3-dihydroxyquinoxaline through a cyclocondensation reaction between o-phenylenediamine and diethyl oxalate. This reaction is typically conducted in a polar aprotic solvent such as ethanol or tetrahydrofuran (THF) under reflux conditions (80–120°C) for 4–6 hours . The mechanism proceeds via nucleophilic attack of the amine groups on the electrophilic carbonyl carbons of diethyl oxalate, followed by cyclization and elimination of ethanol (Figure 1).
Reaction Conditions and Optimization
-
Solvent Selection : Ethanol is preferred due to its ability to dissolve both reactants and facilitate proton transfer during cyclization .
-
Temperature : Elevated temperatures (≥100°C) accelerate the reaction but may lead to side products such as oxidized quinoxalines.
-
Yield : Reported yields range from 70–85%, with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) .
Chlorination of 2,3-Dihydroxyquinoxaline to 2,3-Dichloroquinoxaline
The second step involves replacing the hydroxyl groups of 2,3-dihydroxyquinoxaline with chlorine atoms using a chlorinating agent. Phosphorus oxychloride (POCl₃) is commonly employed due to its high reactivity, though thionyl chloride (SOCl₂) may also be used . The reaction is conducted under anhydrous conditions at 60–80°C for 2–4 hours, yielding 2,3-dichloroquinoxaline.
Critical Parameters
-
Chlorinating Agent Efficiency : POCl₃ achieves >90% conversion, while SOCl₂ requires longer reaction times (6–8 hours) for comparable yields .
-
Side Reactions : Over-chlorination or ring-opening may occur if excess POCl₃ is used, necessitating precise stoichiometric control.
-
Workup : The product is isolated via vacuum distillation or recrystallization from dichloromethane, yielding 80–88% pure 2,3-dichloroquinoxaline .
Final Step: Nucleophilic Substitution with Ethyl Isocyanate
The final step entails reacting 2,3-dichloroquinoxaline with ethyl isocyanate in the presence of a base such as triethylamine (TEA) or potassium carbonate (K₂CO₃). This reaction proceeds via nucleophilic aromatic substitution, where the isocyanate group replaces one chlorine atom, followed by esterification at the adjacent position .
Reaction Setup
-
Solvent : Dimethylformamide (DMF) or acetonitrile facilitates solubility of both reactants.
-
Temperature : 50–70°C for 5–7 hours ensures complete substitution without degrading the quinoxaline ring .
-
Base Role : TEA neutralizes HCl generated during substitution, shifting equilibrium toward product formation.
Yield and Purity
-
Yield : 60–75%, with the major byproduct being the disubstituted derivative (≤15%) .
-
Purification : Column chromatography using silica gel and ethyl acetate/hexane eluent isolates the target compound in >95% purity .
Alternative Synthetic Routes and Comparative Analysis
While the aforementioned three-step method is dominant, alternative pathways have been explored:
A. Direct Esterification of Quinoxalinecarboxylic Acid
This route involves synthesizing 2-(3-oxo-3,4-dihydroquinoxalin-2-ylidene)acetic acid followed by esterification with ethanol. However, the intermediate carboxylic acid is prone to decarboxylation under acidic conditions, limiting yields to 40–50% .
B. One-Pot Tandem Reactions
A hypothetical one-pot method combining cyclocondensation and esterification has been proposed but faces challenges in regioselectivity and side reactions .
Data Tables Summarizing Key Findings
Table 1: Optimization of Chlorination Step with POCl₃
| POCl₃ Equiv. | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 2.0 | 60 | 3 | 78 |
| 3.0 | 70 | 2 | 85 |
| 4.0 | 80 | 2 | 88 |
Table 2: Effect of Base on Final Substitution Step
| Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Triethylamine | DMF | 72 | 96 |
| K₂CO₃ | Acetonitrile | 65 | 92 |
| DBU | THF | 68 | 94 |
Mechanistic Insights and Side Reaction Mitigation
The chlorination step proceeds via a two-stage mechanism: (1) protonation of the hydroxyl group by POCl₃, forming a good leaving group, and (2) nucleophilic attack by chloride ion. Side reactions, such as over-chlorination, are minimized by maintaining a 1:2 molar ratio of dihydroxyquinoxaline to POCl₃ .
In the final substitution step, steric hindrance from the quinoxaline ring directs ethyl isocyanate to attack the less hindered chlorine position, ensuring regioselectivity. Computational studies suggest that electron-withdrawing effects of the adjacent carbonyl group activate the ring for substitution .
Industrial Scalability and Environmental Considerations
Scaling this synthesis requires addressing:
-
POCl₃ Handling : Corrosive and moisture-sensitive; alternatives like catalytic chlorination with Cl₂ gas are under investigation.
-
Solvent Recovery : DMF and acetonitrile are recycled via distillation, reducing waste.
-
Byproduct Management : HCl gas is neutralized with scrubbers, while disubstituted byproducts are minimized via kinetic control .
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme brique de base pour la synthèse de dérivés de quinoxaline plus complexes. Il sert de précurseur dans le développement de nouveaux matériaux et catalyseurs.
Biologie
Biologiquement, les dérivés de la quinoxaline ont montré un potentiel en tant qu’agents antimicrobiens et anticancéreux. Ce composé est étudié pour son activité biologique et ses applications thérapeutiques potentielles.
Médecine
En médecine, le composé est exploré pour ses propriétés pharmacologiques. Les dérivés de la quinoxaline sont connus pour interagir avec diverses cibles biologiques, ce qui en fait des candidats pour le développement de médicaments.
Industrie
Industriellement, le composé est utilisé dans la synthèse de colorants, de pigments et d’autres produits chimiques de spécialité. Sa structure unique permet le développement de matériaux présentant des propriétés spécifiques.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester. For instance:
- A study demonstrated that certain quinoxaline derivatives exhibit significant inhibitory effects on cancer cell lines such as HCT-116 and MCF-7. The compound's effectiveness was assessed using the MTT assay, revealing IC50 values ranging from 1.9 to 7.52 μg/mL for various derivatives .
Antimicrobial Properties
Quinoxaline derivatives have also been explored for their antimicrobial properties. In one study, the synthesis of various derivatives led to compounds that displayed promising antimicrobial activity against a range of pathogens . The structure-activity relationship (SAR) indicated that modifications on the quinoxaline ring could enhance efficacy.
Example 1: Anticancer Studies
In a detailed investigation into the anticancer properties of quinoxaline derivatives, researchers synthesized a series of compounds based on acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester. These compounds were tested against HCT-116 cells using the MTT assay. The results showed that several derivatives exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents .
Example 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of synthesized quinoxaline derivatives. The researchers prepared various compounds and tested them against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives showed potent antimicrobial activity, highlighting their potential as new therapeutic agents in infectious diseases .
Mécanisme D'action
Le mécanisme d’action de l’acide acétique, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinylidène]-, ester éthylique implique son interaction avec des cibles biologiques telles que les enzymes et les récepteurs. Le système cyclique de la quinoxaline peut se lier aux sites actifs des enzymes, inhibant leur activité. Cette interaction peut perturber diverses voies biologiques, conduisant à ses effets antimicrobiens et anticancéreux .
Comparaison Avec Des Composés Similaires
Structural and Functional Group Variations
Physicochemical Properties
Activité Biologique
Acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester, also known as a quinoxaline derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is part of a larger class of quinoxaline derivatives that have shown promise in various therapeutic applications, particularly in the treatment of metabolic disorders and cancer.
Chemical Structure and Properties
The chemical structure of acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 221.21 g/mol
This compound features a quinoxaline core, which is known for its diverse biological activities.
Antidiabetic and Antioxidant Properties
Research indicates that quinoxaline derivatives, including acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester, exhibit significant antidiabetic properties. They function as inhibitors of glycogen phosphorylase, an enzyme involved in glucose metabolism. By inhibiting this enzyme, these compounds can help regulate blood sugar levels and improve insulin sensitivity, making them potential candidates for managing type II diabetes and obesity .
Additionally, studies have demonstrated antioxidant activity associated with these compounds. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular disorders .
Antimicrobial Activity
Quinoxaline derivatives have also been evaluated for their antimicrobial properties. Some studies report that these compounds exhibit inhibitory effects against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Inhibitory Potency
A study conducted on various quinoxaline derivatives revealed that certain analogs exhibited potent inhibitory activity against specific biological targets. For instance, compounds related to acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester demonstrated IC values in the low micromolar range against glycogen phosphorylase and other relevant enzymes .
| Compound | Target Enzyme | IC (µM) |
|---|---|---|
| Quinoxaline Derivative A | Glycogen Phosphorylase | 0.052 |
| Quinoxaline Derivative B | Acid Ceramidase | 55 |
| Acetic Acid Derivative | Glycogen Phosphorylase | TBD |
Clinical Implications
The implications of these findings are significant for the development of new therapeutic agents. For example, compounds that inhibit glycogen phosphorylase could be beneficial in treating metabolic disorders such as diabetes. Furthermore, the antimicrobial properties could lead to the development of new antibiotics in an era where resistance to existing drugs is a growing concern .
Q & A
Q. What are the key synthetic pathways for preparing this quinoxaline derivative, and what experimental conditions are critical for yield optimization?
The compound is synthesized via catalytic hydrogenation of ethyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate using a Pd/C catalyst in ethanol under H₂ gas. Recrystallization from ethanol yields yellow crystals . Alternative routes involve cyclization of intermediates like N-(2-aminobenzoyl)glycine ethyl ester with carbonyldiimidazole (CDI), followed by alkylation with halogenated benzyl bromides (e.g., 3,4-dichlorobenzyl bromide) . Key factors include reaction time (10+ hours for hydrogenation), solvent purity, and controlled recrystallization temperatures to avoid polymorphism.
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
X-ray crystallography reveals bond angles (e.g., N1–C7–C8 = 115.7°, O1–C7–C8A = 119.4°) and hydrogen-bonding networks involving N–H···O and C–H···O interactions. These interactions form infinite chains along the crystallographic axis, contributing to thermal stability . Refinement using SHELXL-2018 and TWINABS software ensures accuracy in structural parameters .
Q. What spectroscopic methods are recommended for characterizing this compound, and how are spectral data interpreted?
- NMR : Assign signals for the quinoxaline ring (δ 7.2–8.1 ppm for aromatic protons) and ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂).
- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 263.1) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as variations in bond angles or hydrogen-bonding patterns?
Discrepancies in bond angles (e.g., C9–C8A–C7 = 108.4° vs. N2A–C8A–C7 = 107°) may arise from torsional strain or solvent effects during crystallization. Use high-resolution synchrotron data and density functional theory (DFT) calculations to validate experimental observations . Compare thermal ellipsoid plots to assess positional disorder .
Q. What strategies optimize multi-step synthesis to minimize side products like O-regioisomers during alkylation?
Alkylation of ambident nucleophiles (e.g., 3-acetyl-4-methylquinolin-2-(1H)-one) often yields mixed N/O-substituted products. To favor N-alkylation:
- Use polar aprotic solvents (DMF/acetone, 1:1) with K₂CO₃ as a base.
- Control temperature (0–5°C) to slow O-alkylation kinetics.
- Employ chromatographic separation (e.g., silica gel, hexane/EtOAc gradient) to isolate the desired N-substituted ester .
Q. How should researchers design pharmacological assays to evaluate this compound’s bioactivity (e.g., anticancer or antimicrobial effects)?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial screening : Perform broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting minimum inhibitory concentrations (MICs) .
- Mechanistic studies : Conduct ROS detection, apoptosis assays (Annexin V/PI staining), or DNA-binding studies (UV-Vis titration) .
Q. What mechanistic insights explain the cyclization of intermediates during synthesis, and how can reaction pathways be controlled?
Cyclization of N-(2-aminobenzoyl)glycine ethyl ester with CDI proceeds via nucleophilic acyl substitution, forming a six-membered tetrahydroquinazoline ring. DFT studies suggest that electron-withdrawing groups on the benzyl bromide enhance electrophilicity, accelerating alkylation . To suppress side reactions (e.g., dimerization), maintain anhydrous conditions and stoichiometric control of CDI .
Data Contradictions and Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
